Regioisomeric Differentiation: N-2 vs. N-1 Dihydroisoquinoline-Aniline Attachment Determines Synthetic Reactivity and Biological Pharmacophore Access
The target compound features the aniline moiety attached at the N-2 position of the dihydroisoquinoline ring, producing a tertiary aniline-benzylamine hybrid structure. In contrast, 2-(3,4-dihydro-1-isoquinolinyl)aniline (CAS 19260-06-1, Sigma-Aldrich PH007522) places the aniline at the C-1 position, generating an amidine-like conjugation . This regiochemical difference has direct consequences: the N-2 attached aniline retains a nucleophilic primary amine available for subsequent acylation without competing tautomerism, whereas the C-1 attached isomer exhibits reduced amine nucleophilicity due to amidine resonance. In the Xenon Pharmaceuticals patent US20080139610A1, only the N-2 attachment pattern (as in the target compound) yielded active voltage-gated potassium channel modulators when elaborated to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl)-3,3-dimethylbutanamide (Example 2), with the para-aniline position being essential for further functionalization [1].
| Evidence Dimension | Regioisomeric attachment position (aniline to dihydroisoquinoline) |
|---|---|
| Target Compound Data | N-2 attachment: 4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline; tertiary aniline with free primary amine; MW 224.3 |
| Comparator Or Baseline | N-1 attachment: 2-(3,4-dihydro-1-isoquinolinyl)aniline (CAS 19260-06-1, Sigma PH007522); amidine-like conjugation; MW 222.29 |
| Quantified Difference | Regioisomeric shift from N-2 to C-1 position; MW difference of ~2.0 Da; distinct pKa and nucleophilicity profiles (exact values not reported in available sources) |
| Conditions | Structural comparison based on CAS registry data and patent synthetic utility |
Why This Matters
A procurement scientist must distinguish between regioisomers because the N-2 attachment pattern is specifically required for the patented potassium channel modulator synthetic route, and substitution with the N-1 isomer would produce an entirely different chemotype incapable of yielding the target pharmacophore.
- [1] Vernier J-M, De La Rosa MA, Chen H, Wu JZ, Larson GL, Cheney IW. Derivatives of 4-(n-azacycloalkyl) anilides as potassium channel modulators. US Patent Application US20080139610A1, published June 12, 2008. Example 2: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl)-3,3-dimethylbutanamide synthesis using 1,2,3,4-tetrahydroisoquinoline and N-(4-bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide via Pd-catalyzed coupling. View Source
